1-(2-Nitrophenyl)-9,10-anthracenedione
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Overview
Description
1-(2-Nitrophenyl)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a nitrophenyl group attached to the anthracenedione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-9,10-anthracenedione typically involves the nitration of anthracenedione derivatives. One common method is the reaction of 9,10-anthracenedione with 2-nitrophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes where anthracenedione is treated with nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-9,10-anthracenedione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-9,10-anthracenedione.
Oxidation: Anthraquinone derivatives.
Substitution: Halogenated or nitrated anthracenedione derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-9,10-anthracenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . Additionally, the nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrophenyl group but differs in the core structure
Properties
CAS No. |
20600-83-3 |
---|---|
Molecular Formula |
C20H11NO4 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
1-(2-nitrophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11NO4/c22-19-14-7-1-2-8-15(14)20(23)18-13(9-5-10-16(18)19)12-6-3-4-11-17(12)21(24)25/h1-11H |
InChI Key |
RIXJHQXGAMSQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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